![molecular formula C11H12ClNO B3023014 4-(5-methyl-2-furyl)aniline Hydrochloride CAS No. 329187-43-1](/img/structure/B3023014.png)
4-(5-methyl-2-furyl)aniline Hydrochloride
Overview
Description
4-(5-methyl-2-furyl)aniline Hydrochloride is a biochemical compound used for proteomics research . It has a molecular formula of C11H11NO•HCl and a molecular weight of 209.67 .
Molecular Structure Analysis
The molecular structure of 4-(5-methyl-2-furyl)aniline Hydrochloride consists of a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen) with a methyl group attached at the 5-position. This is connected to an aniline group (a phenyl group attached to an amino group) at the 4-position . The entire molecule is then attached to a hydrochloride group .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(5-methyl-2-furyl)aniline Hydrochloride are not fully detailed in the literature. It is known that its molecular weight is 209.67 and its molecular formula is C11H11NO•HCl .Scientific Research Applications
- Methyl 2-(hydroxy(5-(hydroxymethyl)furan-2-yl)methyl)acrylate (MHHMA) : This compound can be synthesized from 4-(5-methyl-2-furyl)aniline hydrochloride. It has potential applications in drug development due to its structural features and reactivity patterns . Researchers explore its use as a building block for novel pharmaceuticals.
- 5-Hydroxy-5H-furan-2-one : Derived from furfural (C5H4O2), this compound contributes to the flavor and fragrance industry. It imparts a sweet, caramel-like aroma and is found in various food products and perfumes. Its adaptable nature makes it valuable for creating complex scents .
- Proteomics Research : 4-(5-methyl-2-furyl)aniline hydrochloride is used as a biochemical reagent in proteomics studies. Researchers investigate protein structures, interactions, and functions using this compound. It aids in understanding cellular processes and disease mechanisms .
- Dimethyl Isosorbide (DMI) System : Researchers have explored mixed solvent systems containing DMI (derived from glucose-derived isosorbide) and water. These systems enhance the reactivity of organic amines, leading to the synthesis of valuable compounds. 4-(5-methyl-2-furyl)aniline hydrochloride could play a role in such green chemistry approaches .
- Photooxidation of Furfural : Furfural undergoes photooxidation to yield 5-hydroxy-5H-furan-2-one. This reaction involves single di-oxygen and produces a versatile compound. Researchers investigate its potential as a photocatalyst or as a precursor for other valuable molecules .
Organic Synthesis and Medicinal Chemistry
Flavor and Fragrance Industry
Biochemical Research
Green Solvents and Sustainable Chemistry
Photocatalysis and Photooxidation
Safety And Hazards
While specific safety and hazard information for 4-(5-methyl-2-furyl)aniline Hydrochloride is not available, it’s important to handle all chemicals with appropriate safety precautions. For example, similar compounds are classified as Acute Tox. 3 Oral Storage Class Code 6.1C - Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .
properties
IUPAC Name |
4-(5-methylfuran-2-yl)aniline;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.ClH/c1-8-2-7-11(13-8)9-3-5-10(12)6-4-9;/h2-7H,12H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHXMMAWOQGJBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=C(C=C2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-methyl-2-furyl)aniline Hydrochloride | |
CAS RN |
329187-43-1 | |
Record name | Benzenamine, 4-(5-methyl-2-furanyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329187-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.